molecular formula C6H11N5O B2608559 4-(1h-1,2,3,4-Tetrazol-5-yl)oxan-4-amine CAS No. 1248180-39-3

4-(1h-1,2,3,4-Tetrazol-5-yl)oxan-4-amine

Cat. No.: B2608559
CAS No.: 1248180-39-3
M. Wt: 169.188
InChI Key: HFAKKFLWRJLLCP-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-Tetrazol-5-yl)oxan-4-amine is a chemical compound with the molecular formula C6H11N5O It is a derivative of tetrazole and oxane, featuring a tetrazole ring attached to an oxane ring with an amine group at the 4-position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3,4-Tetrazol-5-yl)oxan-4-amine typically involves the reaction of tetrazole derivatives with oxane derivatives under specific conditions. One common method includes the use of 4-cyanobenzoic acid and copper cyanide in an organic solvent, followed by refluxing at 120°C for 18-20 hours . The reaction mixture is then acidified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-Tetrazol-5-yl)oxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted tetrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,3,4-Tetrazol-5-yl)oxan-4-amine is unique due to its combination of a tetrazole ring and an oxane ring with an amine group. This structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(2H-tetrazol-5-yl)oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5O/c7-6(1-3-12-4-2-6)5-8-10-11-9-5/h1-4,7H2,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAKKFLWRJLLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=NNN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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